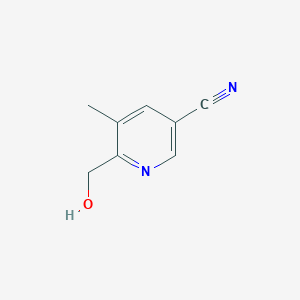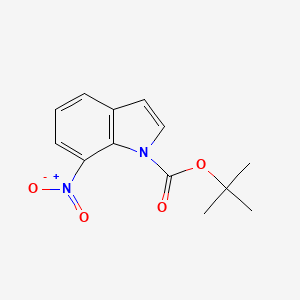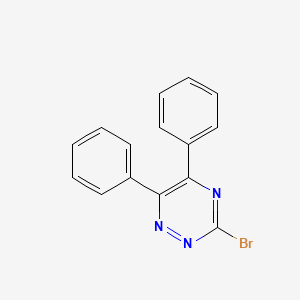
Benzoic acid, 2,4,6-trihydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trihydroxy-3-methylbenzoic acid is an organic compound characterized by the presence of three hydroxyl groups and a methyl group attached to a benzoic acid core. This compound is known for its high biological activity and is of interest in various fields of research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxy-3-methylbenzoic acid can be synthesized through the carboxylation of 2,4,6-trihydroxytoluene using sodium bicarbonate (NaHCO₃). The reaction typically involves mixing 2,4,6-trihydroxytoluene with NaHCO₃ in a 1:5 ratio at 40°C for 2 hours in water. This method yields the desired acid in approximately 70-72% .
Industrial Production Methods
While specific industrial production methods for 2,4,6-trihydroxy-3-methylbenzoic acid are not extensively documented, the carboxylation process described above can be scaled up for industrial applications. The stability of the compound in its crystalline state and its ability to be stored indefinitely make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trihydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Heterocyclization: Forms heterocyclic compounds under specific conditions.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Heterocyclization: Requires specific reagents and conditions depending on the desired heterocyclic product.
Major Products
Esterification: Produces esters of 2,4,6-trihydroxy-3-methylbenzoic acid.
Heterocyclization: Yields various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trihydroxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its high biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Wirkmechanismus
The mechanism of action of 2,4,6-trihydroxy-3-methylbenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trihydroxybenzoic acid: Similar structure but lacks the methyl group.
2,4,6-Tribromo-3-hydroxybenzoic acid: Contains bromine atoms instead of hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
95124-62-2 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,9-11H,1H3,(H,12,13) |
InChI-Schlüssel |
KUZMGSVKYDYRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)






